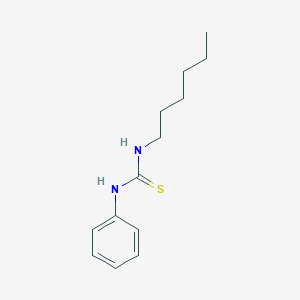

1-Hexyl-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHZXAKBZYJLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374718 | |

| Record name | 1-Hexyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15153-13-6 | |

| Record name | 15153-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15153-13-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Hexyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Hexyl-3-phenyl-2-thiourea, a disubstituted thiourea derivative with potential applications in medicinal chemistry and materials science. This document outlines a reliable synthetic protocol and details the expected analytical data for the structural elucidation of the target compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol

Materials:

-

Hexylamine

-

Phenyl isothiocyanate

-

Ethanol (or Tetrahydrofuran)

-

Hexane

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

In a round-bottom flask, dissolve hexylamine (1.0 equivalent) in ethanol (or THF) to make a 0.5 M solution.

-

To this stirring solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature over a period of 10-15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Gentle heating can be applied to expedite the reaction if necessary.[1]

-

Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by recrystallization. A common solvent system for recrystallization of thiourea derivatives is ethanol/water or hexane. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool to room temperature and subsequently in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with cold hexane, and dried in a vacuum oven.

-

The final product, this compound, is typically obtained as a white solid. The yield and melting point of the purified product should be recorded.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂S |

| Molecular Weight | 236.38 g/mol [1][2] |

| Appearance | White solid |

| Melting Point | Not explicitly reported in searches |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar thiourea derivatives.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2-7.5 | Multiplet | 5H | Aromatic protons (Phenyl-H) |

| ~ 6.5-7.0 | Broad s | 2H | N-H protons |

| ~ 3.5-3.7 | Multiplet | 2H | -CH₂- adjacent to N (Hexyl) |

| ~ 1.5-1.7 | Multiplet | 2H | -CH₂- β to N (Hexyl) |

| ~ 1.2-1.4 | Multiplet | 6H | -(CH₂)₃- (Hexyl) |

| ~ 0.8-0.9 | Triplet | 3H | Terminal -CH₃ (Hexyl) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 180-182 | C=S (Thiourea) |

| ~ 138-140 | Quaternary C (Phenyl) |

| ~ 128-130 | Aromatic C-H (Phenyl) |

| ~ 125-127 | Aromatic C-H (Phenyl) |

| ~ 123-125 | Aromatic C-H (Phenyl) |

| ~ 48-50 | -CH₂- adjacent to N (Hexyl) |

| ~ 31-32 | -CH₂- (Hexyl) |

| ~ 28-30 | -CH₂- (Hexyl) |

| ~ 26-27 | -CH₂- (Hexyl) |

| ~ 22-23 | -CH₂- (Hexyl) |

| ~ 13-14 | -CH₃ (Hexyl) |

Table 3: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3200-3400 | N-H stretching |

| ~ 2850-2960 | C-H stretching (aliphatic) |

| ~ 1590-1610 | C=C stretching (aromatic) |

| ~ 1500-1550 | N-H bending |

| ~ 1300-1350 | C-N stretching |

| ~ 1000-1200 | C=S stretching |

Table 4: Expected Mass Spectrometry Data

| m/z Value | Assignment |

| ~ 236.1 | [M]⁺ (Molecular ion) |

| ~ 135.0 | [C₆H₅NCS]⁺ |

| ~ 101.1 | [C₆H₁₃NH₂]⁺ |

| ~ 93.1 | [C₆H₅NH₂]⁺ |

| ~ 77.1 | [C₆H₅]⁺ |

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

N-Hexyl-N'-Phenylthiourea Derivatives: A Deep Dive into Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-hexyl-N'-phenylthiourea scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant attention for their potential in developing novel therapeutic agents against various diseases, including cancer, microbial infections, and conditions associated with oxidative stress and enzymatic dysregulation. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of N-hexyl-N'-phenylthiourea derivatives and their structurally related analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Biological Activity Data

The biological efficacy of N-hexyl-N'-phenylthiourea and related derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance in different biological assays.

Table 1: Anticancer Activity

The anticancer potential of various thiourea derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth, with lower values indicating higher potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted thiourea | DC27 (an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea) | Human Lung Carcinoma | 2.5 - 12.9 | [1] |

| Halogenated phenylthiourea | 3,4-dichlorophenylthiourea | Metastatic Colon Cancer (SW620) | 1.5 ± 0.72 | [2] |

| Halogenated phenylthiourea | 4-(trifluoromethyl)phenylthiourea | Metastatic Colon Cancer (SW620) | 5.8 ± 0.76 | [2] |

| Halogenated phenylthiourea | 4-chlorophenylthiourea | Metastatic Colon Cancer (SW620) | 7.6 ± 1.75 | [2] |

| Halogenated phenylthiourea | 3-chloro-4-fluorophenylthiourea | Metastatic Colon Cancer (SW620) | 9.4 ± 1.85 | [2] |

| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Breast Cancer (MCF-7) | Data not specified | [3] |

| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Breast Cancer (T47D) | Data not specified | [3] |

| N-benzoyl-N'-phenylthiourea | N-(4-t-butylbenzoyl)-N'-phenylthiourea | Cervical Cancer (HeLa) | Data not specified | [3] |

| N-benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Breast Cancer (MCF-7) | 0.31 mM | [4] |

| N-benzoyl-N'-phenylthiourea | N-(2,4-dichloro)benzoyl-N'-phenylthiourea | Breast Cancer (T47D) | 0.94 mM | [4] |

Note: Some studies did not provide specific IC50 values but indicated significant cytotoxic activity.

Table 2: Antimicrobial Activity

Several thiourea derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-acyl thiourea | Compounds 1b and 1d | E. coli ATCC 25922 (anti-biofilm) | 625 | [5][6] |

| Thiourea derivatives | Compounds 3a–3g | S. aureus, E. faecalis, E. coli, P. aeruginosa | >5000 to 1250 | [7] |

| Thiourea derivatives | L1-L5 and their Ni2+ and Cu2+ complexes | Various bacteria | 50 - 400 | [8] |

| Thiourea derivatives | L1-L5 and their Ni2+ and Cu2+ complexes | Various yeasts | 25 - 100 | [8] |

| N-ethyl-UBTs | Compounds 21a–c | S. aureus 29213 | 0.03–0.06 | [9] |

| N-ethyl-UBTs | Compounds 21a–c | S. pyogenes | 0.06–0.12 | [9] |

| N-ethyl-UBTs | Compounds 21a–c | H. influenzae 49247a | 0.25–1 | [9] |

Table 3: Enzyme Inhibition

Thiourea derivatives are known to inhibit various enzymes. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.

| Compound Class | Specific Derivative | Enzyme | IC50 (µg/mL) | Reference |

| Unsymmetrical thiourea | Compound 1 | Acetylcholinesterase (AChE) | 27.05 | [10] |

| Unsymmetrical thiourea | Compound 1 | Butyrylcholinesterase (BChE) | 22.60 | [10] |

| Phenylthiourea | Phenylthiourea (PTU) | Phenoloxidase | 0.21 ± 0.09 µM | [11] |

Table 4: Antioxidant Activity

The antioxidant capacity of thiourea derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound that scavenges 50% of the DPPH radicals.

| Compound Class | Specific Derivative | Antioxidant Activity (IC50 in µg/mL) | Reference |

| N-acyl thiourea | Compound 1d | ~43% inhibition (concentration not specified) | [6] |

| Thiourea derivative | 1,3-bis(3,4-dichlorophenyl) thiourea | 45 (DPPH assay) | [7] |

| Thiourea derivative | 1,3-bis(3,4-dichlorophenyl) thiourea | 52 (ABTS assay) | [7] |

| Thiourea derivatives | Compounds 29, 27, 24 | 5.8, 42.3, 45 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of N-hexyl-N'-phenylthiourea and related derivatives.

General Synthesis of N-Acyl-N'-Phenylthiourea Derivatives

The synthesis of N-acyl thiourea derivatives typically involves the condensation of an acid chloride with ammonium thiocyanate to form an isothiocyanate intermediate, which then reacts with a primary amine.[5]

Materials:

-

Appropriate acid chloride (e.g., benzoyl chloride)

-

Ammonium thiocyanate

-

Anhydrous acetone

-

Appropriate amine (e.g., aniline for N-phenyl derivatives)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve ammonium thiocyanate in anhydrous acetone.

-

To this solution, add the acid chloride dropwise with stirring.

-

Reflux the mixture for a specified period to form the acyl isothiocyanate.

-

After cooling, add the desired amine to the reaction mixture.

-

Reflux the new mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-N'-phenylthiourea derivative.

Caption: General synthetic route for N-acyl-N'-phenylthiourea derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D)

-

Complete cell culture medium

-

Thiourea derivative solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

-

Treat the cells with various concentrations of the thiourea derivative and incubate for 72 hours.[12]

-

After incubation, remove the treatment medium.

-

Add 20 µL of MTT solution to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.[12]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Thiourea derivative solutions at various concentrations

-

96-well microplates

-

Inoculum of the microorganism

Procedure:

-

Prepare serial dilutions of the thiourea derivative in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the inoculum to each well of the microplate.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.[12]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Potassium phosphate buffer (pH 6.8)

-

Thiourea derivative solutions at various concentrations

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add the thiourea derivative solution at various concentrations.

-

Add the tyrosinase enzyme solution and pre-incubate.

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Measure the formation of dopachrome by reading the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of N-hexyl-N'-phenylthiourea and related derivatives are attributed to their interaction with specific molecular targets and signaling pathways.

Anticancer Mechanism: EGFR Signaling Pathway Inhibition

Several N-acyl-N'-phenylthiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13] Overactivation of EGFR is a common feature in many cancers, leading to increased cell proliferation and survival.[13] Inhibition of this pathway can induce apoptosis (programmed cell death).[13] Specifically, these derivatives can inhibit the tyrosine kinase activity of EGFR, blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12]

Caption: Inhibition of the EGFR signaling pathway by N-acyl-N'-phenylthiourea derivatives.

Antimicrobial Mechanism: Potential DNA Gyrase Inhibition

A potential mechanism of action for the antimicrobial activity of some thiourea derivatives is the inhibition of bacterial DNA gyrase.[13] This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.[13]

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

References

- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

1-Hexyl-3-phenyl-2-thiourea: A Technical Guide to its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexyl-3-phenyl-2-thiourea is a disubstituted thiourea derivative that holds considerable promise in the field of medicinal chemistry. The thiourea scaffold is a versatile pharmacophore known to impart a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of this compound and its closely related analogues. While specific quantitative biological data for this compound is limited in publicly available literature, this document compiles representative data from structurally similar compounds to illustrate the potential of this chemical class. Detailed experimental protocols for synthesis and key biological assays are provided, alongside visualizations of synthetic pathways and biological mechanisms to facilitate further research and drug development efforts.

Introduction

Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antifungal, and enzyme inhibitory activities.[1][2] The presence of a reactive thiocarbonyl group and the ability to form stable complexes with metal ions contribute to their broad spectrum of biological actions.[3] this compound, with its lipophilic hexyl group and aromatic phenyl moiety, presents a unique combination of structural features that may enhance its bioavailability and interaction with biological targets. The lipophilic nature of the hexyl group, for instance, can facilitate the transport of the molecule across microbial cell membranes.[1] This guide explores the existing knowledge on this compound and its analogues, highlighting its potential as a lead compound for the development of novel therapeutic agents.

Synthesis

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate.[1] This reaction is typically carried out in an anhydrous inert organic solvent.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of N,N'-disubstituted thioureas, which can be adapted for this compound.[4]

-

Preparation of Reactant Solution: In a round-bottom flask, dissolve 10.0 g of the desired amine (e.g., isobutylamine) in 150 ml of an anhydrous inert solvent such as methylene chloride.

-

Addition of Isothiocyanate: While stirring the amine solution at room temperature (20-25°C), add a solution of 25.0 g of the corresponding isothiocyanate (e.g., 5-chloro-2-methylphenylisothiocyanate) in 25 ml of methylene chloride dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.

-

Isolation of Product: Distill off the methylene chloride. During the distillation process, gradually add methyl tert-butyl ether to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., heptane), and dry under vacuum to a constant weight.

Potential Medicinal Applications

Thiourea derivatives have been extensively studied for a variety of medicinal applications. While specific data for this compound is scarce, the following sections present data for related compounds to highlight the potential therapeutic areas.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death).[6]

Table 1: Representative Cytotoxic Activity of Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [5] |

| 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 | [7] |

| 1-Benzoyl-3-methyl thiourea derivatives | HeLa | 160–383 µg/mL | [8] |

Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.

Thiourea derivatives can induce apoptosis through the intrinsic pathway, which involves mitochondrial signaling.

Caption: Proposed intrinsic apoptosis pathway induced by thiourea derivatives.

Antimicrobial and Antifungal Activity

Thiourea derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1][3] The mechanism is thought to involve the disruption of cellular processes due to the compound's ability to chelate metal ions essential for microbial growth.

Table 2: Representative Antimicrobial Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| Thiourea Derivative A | 100 | 200 | 50 | [1] |

| Thiourea Derivative B | 50 | 100 | 25 | [1] |

| Thiourea derivatives with thiophene skeleton | - | - | Broad spectrum | [9] |

| Thiourea derivative TD4 | 2-16 (MRSA) | >256 | - | [10][11] |

Note: The data presented is for structurally related thiourea derivatives and not for this compound itself.

Enzyme Inhibition: Tyrosinase

Certain thiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1][10] This inhibitory action makes them potential candidates for the development of skin-lightening agents and treatments for hyperpigmentation.[1] The proposed mechanism involves the chelation of copper ions in the active site of the enzyme by the sulfur atom of the thiourea moiety.[1][10]

Caption: Mechanism of tyrosinase inhibition by thiourea derivatives.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of thiourea derivatives.

Anticancer Activity (MTT Assay)

This protocol is adapted from standard cytotoxicity screening methods.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (dissolved in a suitable solvent like DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Activity (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial dilutions of the thiourea derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

This protocol is based on the enzymatic conversion of L-DOPA.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the thiourea derivative at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add L-DOPA solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculation of Inhibition: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on related thiourea derivatives suggests its potential in anticancer, antimicrobial, and dermatological applications. However, a significant lack of specific biological data for this particular compound necessitates further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of the cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessment of the therapeutic potential and safety profile in preclinical animal models.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective medicines.

References

- 1. This compound | 15153-13-6 | Benchchem [benchchem.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 4. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

1-Hexyl-3-phenyl-2-thiourea as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-hexyl-3-phenyl-2-thiourea as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of agents for hyperpigmentation disorders and for applications in the cosmetic industry. This document details the mechanism of action, synthesis, and methods for evaluating the inhibitory potential of this compound against tyrosinase. While this compound is recognized as a tyrosinase inhibitor, specific quantitative inhibitory data is not widely available in peer-reviewed literature. Therefore, this guide also provides generalized yet detailed experimental protocols for its characterization.

Introduction

Melanin, the primary pigment responsible for coloration in skin, hair, and eyes, is produced through a process called melanogenesis. The enzyme tyrosinase (EC 1.14.18.1) plays a critical, rate-limiting role in this pathway, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a key therapeutic and cosmetic target.

Thiourea and its derivatives have emerged as a significant class of tyrosinase inhibitors. Their proposed mechanism of action involves the chelation of the copper ions located within the active site of the enzyme, thereby rendering it inactive. This compound, a lipophilic derivative of phenylthiourea, is a known inhibitor of tyrosinase, though detailed characterization of its inhibitory kinetics is not extensively documented. This guide aims to consolidate the available information and provide a framework for its scientific evaluation.

Mechanism of Action

The primary mechanism by which this compound is believed to inhibit tyrosinase is through the chelation of the two copper ions (Cu²⁺) present in the enzyme's active site. The thiocarbonyl group (C=S) of the thiourea moiety is thought to be the key functional group responsible for this interaction. The sulfur atom, with its available lone pairs of electrons, can coordinate with the copper ions, effectively displacing or distorting the geometry of the catalytically essential water molecule or substrate binding. This sequestration of the copper ions prevents the enzyme from carrying out its catalytic function.

The lipophilic hexyl group of the molecule may enhance its ability to penetrate cellular membranes and interact with the enzyme within melanosomes.

Synthesis

This compound is typically synthesized through a straightforward and high-yielding nucleophilic addition reaction between hexylamine and phenyl isothiocyanate.

A general protocol for the synthesis is as follows:

Materials:

-

Hexylamine

-

Phenyl isothiocyanate

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

Procedure:

-

Dissolve equimolar amounts of hexylamine and phenyl isothiocyanate in a suitable anhydrous solvent in a round-bottom flask.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting solid product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

-

The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Quantitative Data

As of the last update, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for this compound against tyrosinase are not widely reported in publicly accessible scientific literature. The following table is provided as a template for presenting such data once it is determined experimentally. For comparison, data for the parent compound, phenylthiourea (PTU), and a common standard inhibitor, kojic acid, are often cited.

Table 1: Tyrosinase Inhibitory Activity (Template)

| Compound | Tyrosinase Source | Substrate | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| This compound | Mushroom | L-DOPA | To be determined | To be determined | To be determined | |

| Phenylthiourea (PTU) | Mushroom | L-DOPA | Variable | Variable | Variable | Literature |

| Kojic Acid | Mushroom | L-DOPA | Variable | Competitive | Variable | Literature |

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of this compound as a tyrosinase inhibitor.

Mushroom Tyrosinase Activity Assay

This assay is a common in vitro method to screen for tyrosinase inhibitors. It measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A specific volume of the tyrosinase solution

-

A specific volume of the inhibitor solution (or vehicle for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (typically 475-490 nm for dopachrome formation) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

-

Perform the tyrosinase activity assay as described in section 5.1, but with varying concentrations of L-DOPA at several fixed concentrations of this compound (including a zero-inhibitor control).

-

Determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), Hanes-Woolf plot ([S]/V₀ vs. [S]), or Eadie-Hofstee plot (V₀ vs. V₀/[S]).

-

The pattern of the lines on these plots will indicate the type of inhibition. For example, in a Lineweaver-Burk plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Mixed-type inhibition: Lines intersect in the second or third quadrant.

-

-

The inhibition constant (Kᵢ) can be calculated from the replots of the slopes or intercepts of the primary plots against the inhibitor concentration.

Conclusion

This compound is a recognized inhibitor of tyrosinase, with a proposed mechanism involving the chelation of copper ions in the enzyme's active site. While its synthesis is well-established, a detailed public record of its quantitative inhibitory activity and kinetic parameters is currently lacking. The experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial parameters and further elucidate the potential of this compound as a therapeutic or cosmetic agent for the modulation of melanogenesis. Further studies are warranted to fully characterize its inhibitory profile and to evaluate its efficacy and safety in more complex biological systems.

1-Hexyl-3-phenyl-2-thiourea: An In-Depth Technical Guide to its Antimicrobial and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have long been a subject of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This technical guide focuses on a specific derivative, 1-Hexyl-3-phenyl-2-thiourea, exploring its potential as a valuable scaffold for the development of novel anti-infective agents. The structural features of thioureas, particularly the presence of a reactive thiocarbonyl group and N-H hydrogen bond donors, are believed to be crucial for their biological activity, allowing for interactions with various biological targets. This document provides a comprehensive overview of the available data, detailed experimental protocols for its evaluation, and visualizations of key experimental workflows.

Synthesis and Chemical Properties

The primary and most common method for synthesizing this compound is through the nucleophilic addition of hexylamine to phenyl isothiocyanate. This straightforward and efficient reaction is widely adopted for the preparation of N,N'-disubstituted thioureas.

General Synthetic Pathway:

Caption: General synthesis of this compound.

The reactivity of this compound is primarily centered around the thiocarbonyl group, which can undergo oxidation, reduction, and nucleophilic substitution reactions. These reactive properties make it a versatile building block for further chemical modifications.

Antimicrobial and Antifungal Activity: A Review of Thiourea Derivatives

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the broader class of N-alkyl-N'-aryl thioureas has demonstrated significant antimicrobial and antifungal properties. The following tables summarize representative data for analogous thiourea derivatives to provide a contextual understanding of their potential efficacy.

Table 1: Representative Antibacterial Activity of Thiourea Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |

| N-Aryl Thioureas | Staphylococcus aureus | 16 - 64 | Ciprofloxacin | 0.5 - 2 |

| Escherichia coli | 32 - 128 | Ciprofloxacin | 0.25 - 1 | |

| N-Acyl Thioureas | Pseudomonas aeruginosa | >128 | Gentamicin | 1 - 4 |

| Bacillus subtilis | 8 - 32 | Ciprofloxacin | 0.5 - 2 |

Table 2: Representative Antifungal Activity of Thiourea Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | MIC (µg/mL) |

| N-Aryl Thioureas | Candida albicans | 8 - 64 | Fluconazole | 0.25 - 4 |

| Aspergillus niger | 16 - 128 | Amphotericin B | 0.5 - 2 | |

| N-Thienyl Thioureas | Candida glabrata | 4 - 32 | Fluconazole | 8 - 64 |

| Cryptococcus neoformans | 16 - 64 | Amphotericin B | 0.25 - 1 |

Note: The data presented in these tables are representative of the broader class of thiourea derivatives and are intended for illustrative purposes. Specific values for this compound may vary.

Proposed Mechanisms of Action

The precise mechanism of action for this compound is not definitively established. However, based on studies of related thiourea derivatives, several potential mechanisms have been proposed:

-

Enzyme Inhibition: Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. It is hypothesized that the thiourea moiety can chelate copper ions within the active site of various metalloenzymes that are essential for microbial survival.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the hexyl and phenyl groups may facilitate the insertion of the molecule into the microbial cell membrane, leading to disruption of its structure and function, increased permeability, and ultimately cell death.

-

Inhibition of Biofilm Formation: Some thiourea derivatives have been shown to interfere with quorum sensing pathways, which are crucial for the formation and maintenance of microbial biofilms.

Caption: Proposed mechanisms of antimicrobial action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antimicrobial and antifungal potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of the microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing a known effective antibiotic.

-

Negative Control (Growth Control): A well containing broth and inoculum only.

-

Sterility Control: A well containing broth only.

-

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the agar plates at 35-37°C for 24-48 hours.

-

The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Conclusion and Future Directions

While specific, publicly available quantitative data on the antimicrobial and antifungal activity of this compound is limited, the extensive research on analogous thiourea derivatives strongly suggests its potential as a promising anti-infective agent. The synthetic accessibility and the established biological activity of the thiourea scaffold make this compound a compelling candidate for further investigation.

Future research should focus on:

-

Comprehensive in vitro screening: Testing this compound against a broad panel of clinically relevant bacterial and fungal pathogens to determine its MIC, MBC, and MFC values.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of related derivatives to optimize potency and selectivity.

-

In vivo efficacy and toxicity studies: Assessing the compound's performance and safety profile in animal models of infection.

The methodologies and contextual data provided in this guide offer a solid foundation for researchers and drug development professionals to embark on a thorough evaluation of this compound as a potential next-generation antimicrobial or antifungal therapeutic.

Unlocking the Anticancer Potential of Substituted Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted thiourea derivatives have emerged as a versatile and promising class of compounds in the field of oncology. Their structural diversity and ability to interact with various biological targets make them attractive candidates for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the anticancer properties of substituted thiourea compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Concepts: The Anticancer Mechanisms of Thiourea Derivatives

Thiourea-based compounds exert their anticancer effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] These derivatives have been shown to act as inhibitors of crucial enzymes such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[1][3] Furthermore, many substituted thioureas can induce programmed cell death, or apoptosis, in cancer cells, a cornerstone of effective cancer chemotherapy.[2] Their ability to target multiple pathways simultaneously presents a promising strategy to overcome drug resistance, a significant challenge in cancer treatment.[4]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of substituted thiourea derivatives is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following tables summarize the IC50 values of various substituted thiourea compounds against a panel of human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |

| TKR15 | A549 (Lung) | 0.21 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Metastatic Colon) | 1.5 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Chronic Myelogenous Leukemia) | 6.3 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Primary Colon) | 9.0 | [4] |

| N-methyl piperazine containing thiourea (60h) | K562 (Chronic Myelogenous Leukemia) | 5.8 | [6] |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [4] |

| 1-aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [7] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [7] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [7] |

| ATX 11 (iodine at meta position) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 | [8] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | NCI-H460 (Lung) | 1.86 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | HepG2 (Liver) | 6.21 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | HCT116 (Colon) | 6.42 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | PLC/PRF/5 (Liver) | 7.82 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | MDA-MB-231 (Breast) | 8.21 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | MCF-7 (Breast) | 9.19 | [9] |

| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | Colo-205 (Colon) | 9.92 | [9] |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides (26) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | [10] |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | MCF-7 (Breast) | 25.8 | [10] |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | MDA-MB-231 (Breast) | 54.3 | [10] |

| N,N'-diphenylthiourea (1) | MCF-7 (Breast) | 338 | [4] |

| Allylthiourea (ATU) | MCF-7 (Breast) | 5220 | [11] |

| Allylthiourea (ATU) | MCF-7/HER-2 (Breast) | 3170 | [11] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1470 | [11] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 640 | [11] |

| 4-nitrobenzoyl-3-allylthiourea | MCF-7 (Breast) | 225 | [11] |

| 4-nitrobenzoyl-3-allylthiourea | MCF-7/HER-2 (Breast) | 85 | [11] |

| 4-methyl-3-benzoyl allylthiourea | T47D (Breast) | 296 | [11] |

| 4-methyl-3-benzoyl allylthiourea | MCF7/HER2 (Breast) | 134 | [11] |

Experimental Protocols

The evaluation of the anticancer properties of substituted thiourea compounds relies on a series of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Substituted thiourea compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the substituted thiourea compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle-treated control group.[12]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate the plate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[13]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[13]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the substituted thiourea compound at its IC50 concentration for 24-48 hours.[13]

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[13]

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total proteins.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[12]

-

SDS-PAGE: Separate the protein samples (typically 20-30 µg) by size on an SDS-PAGE gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12]

-

Analysis: Quantify the band intensities using densitometry software.[12]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex processes underlying the anticancer activity of substituted thiourea compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for evaluating anticancer properties.

Caption: The intrinsic pathway of apoptosis induced by thiourea compounds.

Caption: Inhibition of the EGFR signaling pathway by thiourea derivatives.

Conclusion

Substituted thiourea compounds represent a highly valuable scaffold for the design and development of novel anticancer agents. Their ability to modulate multiple cancer-related signaling pathways, coupled with their synthetic tractability, provides a strong foundation for future research. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of this promising class of molecules. Continued investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical realities for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 1-Hexyl-3-phenyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1-Hexyl-3-phenyl-2-thiourea (CAS No. 15153-13-6)[1][2], a disubstituted thiourea derivative of significant interest in medicinal chemistry and materials science. This document outlines predicted spectroscopic data, established synthetic protocols, and potential biological mechanisms of action to facilitate further research and development.

Chemical Structure and Properties

-

IUPAC Name: 1-Hexyl-3-phenylthiourea[2]

-

InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of this compound, providing insight into the hydrogen and carbon framework of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Hexyl CH₃ | ~0.9 | Triplet |

| Hexyl (CH₂)₄ | ~1.2-1.7 | Multiplet |

| N-CH₂ (Hexyl) | ~3.5-3.7 | Multiplet |

| Phenyl Ar-H | ~7.0-7.5 | Multiplet |

| N-H (Hexyl side) | >8.0 | Singlet/Broad |

| N-H (Phenyl side) | >8.0 | Singlet/Broad |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| C=S | ~180-185 |

| Phenyl (ipso-C) | ~138-140 |

| Phenyl (Ar-C) | ~120-130 |

| N-CH₂ (Hexyl) | ~45-50 |

| Hexyl (CH₂)₅ | ~14-35 |

Note: The thiocarbonyl (C=S) carbon signal is particularly characteristic and is expected in the downfield region of 178-184 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3100-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=S | 1170-1350 | Stretching |

| C-N | 1280-1500 | Stretching |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing N,N'-disubstituted thioureas like this compound is through the nucleophilic addition of an amine to an isothiocyanate.

Reaction: Hexylamine + Phenyl isothiocyanate → this compound

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in a suitable anhydrous inert organic solvent such as toluene, ethanol, or methylene chloride.[5]

-

Nucleophilic Addition: To the stirred solution, add hexylamine (1 equivalent) dropwise at a controlled temperature, typically between 10-40°C.[5] The reaction is often carried out at room temperature (20-30°C).[5]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours.

-

Product Isolation: Upon completion, the solvent may be removed under reduced pressure. The resulting solid residue is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the purified this compound product.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods (NMR, IR) and mass spectrometry, and by determining its melting point.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential in various biological applications, including antimicrobial, antifungal, and anticancer activities.[4] A notable area of investigation is their role as enzyme inhibitors, particularly against tyrosinase.

Mechanism of Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Overactivity of this enzyme can lead to hyperpigmentation disorders. Thiourea derivatives are proposed to inhibit tyrosinase by chelating the copper ions in the enzyme's active site. The sulfur atom of the thiourea moiety is believed to be crucial for this interaction, effectively blocking the enzyme's catalytic function.

This inhibitory action makes compounds like this compound promising candidates for the development of skin-lightening agents and treatments for hyperpigmentation.

References

The Multifaceted Mechanisms of Thiourea Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives, a versatile class of organic compounds characterized by the SC(NR₂)₂ functional group, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural flexibility and ability to interact with various biological targets make them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the mechanisms of action of thiourea derivatives across different biological systems, with a focus on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Enzyme Inhibition

Thiourea derivatives have been extensively studied as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The thiourea moiety can act as a key pharmacophore, interacting with the active sites of enzymes through hydrogen bonding and coordination with metal ions.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. Its activity is implicated in pathologies caused by urease-producing bacteria such as Helicobacter pylori. Thiourea derivatives have emerged as potent urease inhibitors.[1][2]

Mechanism of Action: The proposed mechanism involves the interaction of the sulfur and nitrogen atoms of the thiourea scaffold with the nickel ions in the active site of the urease enzyme. This interaction blocks the substrate (urea) from accessing the catalytic site, thereby inhibiting the enzyme's activity. Docking simulations have suggested that the monosubstituted thiourea moiety can penetrate the urea binding site.[1][2]

Quantitative Data on Urease Inhibitory Activity:

| Compound Class | Derivative | IC50 (µM) | Reference |

| N-monoarylacetothioureas | b19 | 0.16 ± 0.05 | [1] |

| Alkyl chain-linked thioureas | 3c (4'-bromo substituent) | 10.65 ± 0.45 | |

| Quinolone-based thioureas | 5a (N-methyl quinolonyl) | 1.83 ± 0.79 | [3] |

| Bis-acyl-thioureas | UP-1 | 1.55 ± 0.0288 | [4] |

| Standard Inhibitor | Acetohydroxamic acid (AHA) | ~27.0 | [5] |

| Standard Inhibitor | Thiourea | 18.61 |

Experimental Protocol: Urease Inhibition Assay (Indophenol Method) [6][7]

-

Reagent Preparation:

-

Phosphate buffer solution (pH 7.4).

-

Urea solution (10 mM) in phosphate buffer.

-

H. pylori urease solution (10 U).

-

Test compound (thiourea derivative) solution in a suitable solvent (e.g., DMSO).

-

Phenol reagent (127 mM phenol and 0.168 mM sodium nitroprusside).

-

Alkali reagent (125 mM NaOH and 0.168 mM NaOCl).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound solution and 25 µL of the H. pylori urease solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 50 µL of the urea solution to each well to initiate the enzymatic reaction.

-

Incubate at 37°C for 30 minutes.

-

To stop the reaction and develop color, add 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

-

Incubate at 37°C for 50 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic applications.[8][9][10] Thiourea derivatives have been identified as effective tyrosinase inhibitors.[8][9][10]

Mechanism of Action: The inhibitory mechanism of thiourea derivatives against tyrosinase is believed to involve the chelation of the copper ions present in the active site of the enzyme.[8] The sulfur atom of the thiourea moiety plays a crucial role in this interaction. Kinetic studies have shown that some thiourea-containing drugs act as non-competitive inhibitors.[9]

Quantitative Data on Tyrosinase Inhibitory Activity:

| Compound Class | Derivative | IC50 (µM) | Reference |

| Bis-thiourea derivatives | Compound 4 (with chlorine substituents) | More potent than kojic acid | [8] |

| Thiourea-containing drugs | Thioacetazone | 14 | [9][10] |

| Thiourea-containing drugs | Ambazone | 15 | [9][10] |

| Indole-thiourea derivatives | Compound 4b | 5.9 ± 2.47 | [11] |

| Standard Inhibitor | Kojic acid | ~16.4 | [11] |

Experimental Protocol: Tyrosinase Inhibition Assay [12][13]

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 6.8).

-

L-tyrosine solution (1.5 mM) in phosphate buffer.

-

Mushroom tyrosinase solution (1500 U/mL) in phosphate buffer.

-

Test compound (thiourea derivative) solution.

-

Inhibitor control (e.g., Kojic Acid).

-

-

Assay Procedure (96-well plate format):

-

Prepare the reaction mixture containing phosphate buffer, L-tyrosine, and the test compound.

-

Add the mushroom tyrosinase solution to initiate the reaction.

-

Incubate the mixture at 37°C for 15 minutes.

-

Stop the reaction by placing the plate on ice.

-

Measure the absorbance of the resulting dopachrome at 490 nm or 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition.

-

Determine the IC50 value of the test compound.

-

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[13][14][15] Thiourea derivatives have been identified as inhibitors of various CA isoforms.[13][14][15]

Mechanism of Action: The inhibition mechanism involves the coordination of the thiourea moiety to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding prevents the access of the substrate (CO₂) to the catalytic center. Studies have shown that some thiourea derivatives exhibit competitive inhibition.[14][16]

Quantitative Data on Carbonic Anhydrase Inhibitory Activity:

| Compound Class | Derivative | Target Isoform | KI (µM) | Reference |

| Chiral thiourea derivatives | 5a | hCA I | 3.4 - 7.6 | [15] |

| Chiral thiourea derivatives | 5a | hCA II | 8.7 | [15] |

| Coumarin-thiourea hybrids | 4b | hCA IX | 0.0785 | [17] |

| Coumarin-thiourea hybrids | 4b | hCA XIII | 0.0763 | [17] |

| Sulfonamide-substituted thioureas | 9 | hCA II | 0.00018 ± 0.00005 (IC50) | [13] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Assay) [14][16]

-

Reagent Preparation:

-

Tris-HCl buffer (pH 7.4).

-

Human carbonic anhydrase (hCA) isozyme solution.

-

4-Nitrophenylacetate (substrate) solution.

-

Test compound (thiourea derivative) solution.

-

Acetazolamide (standard inhibitor).

-

-

Assay Procedure:

-

The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenylacetate to 4-nitrophenol.

-

The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 400 nm due to the formation of 4-nitrophenolate.

-

The assay is performed in a cuvette containing the buffer, enzyme, and inhibitor.

-

The reaction is initiated by adding the substrate.

-

-